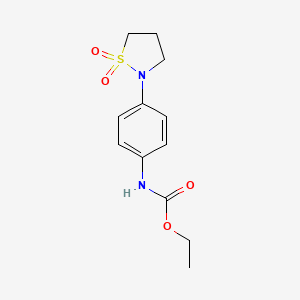
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, also known as EDC or Ethylisothiazolidine-2-carbamate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDC is a white crystalline powder that is soluble in water and organic solvents. It has been extensively studied for its unique properties and applications in different research areas.
科学的研究の応用
1. Molecular Structure and Properties
- N-Carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea : This compound, a variant of ethyl carbamate, exhibits a unique molecular structure stabilized by intramolecular hydrogen bonding. Its molecular geometry is characterized by the angles between phenyl and 1,2,4-triazole rings, which has implications in various scientific applications (Dolzhenko et al., 2010).
2. Carcinogenicity Studies
- Carcinogenicity of Alcoholic Beverages : Research includes the evaluation of ethyl carbamate (urethane), a common contaminant in fermented foods and beverages, regarding its carcinogenic potential. This study underscores the significance of ethyl carbamate in public health (Baan et al., 2007).
3. Synthesis and Derivatives
- Preparation of Ethenyl and Oxiranol Carbamate : This research focuses on the synthesis of ethyl carbamate derivatives using selenium chemistry. The process involves various reactions and the formation of intermediates like ethenyl carbamate, contributing to the understanding of carbamate chemistry (Bleasdale et al., 1994).
4. Antimicrobial Activity
- New Sulfonamide Hybrids : This study involves the synthesis of novel sulfonamide carbamates, with some derivatives showing promising antimicrobial activities. This includes the interaction of ethyl carbamate with other molecules to create hybrid compounds (Hussein, 2018).
5. Enzymatic Synthesis
- Immobilized Enzymatic Synthesis of Oxazolidinones : Ethyl carbamate is used in the enzymatic synthesis of oxazolidin-2-one, a compound with diverse biological activities. This research covers the mechanism and kinetic modeling of this synthesis, highlighting the role of ethyl carbamate in biocatalysis (Yadav & Pawar, 2014).
6. Toxicity and Health Concerns
- Ethyl Carbamate as an Emerging Toxicant : This review focuses on the toxic effects of ethyl carbamate, especially in fermented foods and alcoholic beverages. It discusses the formation, metabolism, detection, and mitigation strategies for ethyl carbamate, highlighting its significance in food safety and public health (Gowd et al., 2018).
7. Environmental Impact
- Photodegradation of Urethane Model Systems : Research into the photo-oxidation of ethyl N-phenyl-carbamate, a model for ethyl carbamate, reveals insights into environmental degradation processes and the formation of various products. This study is crucial for understanding the environmental impact of ethyl carbamate and related compounds (Beachell & Chang, 1972).
作用機序
Target of Action
Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, also known as EDC or Ethylisocarbamate, is a chemical compound with a molecular formula of C11H12N2O4S They have been used in the design of probes for various biological targets .
Biochemical Pathways
. These diverse biological responses suggest that these compounds may affect multiple biochemical pathways.
Result of Action
, suggesting that they may have diverse molecular and cellular effects.
Action Environment
, suggesting that these factors are being considered in the development of these compounds.
特性
IUPAC Name |
ethyl N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-4-6-11(7-5-10)14-8-3-9-19(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINKGZZRQGVBCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


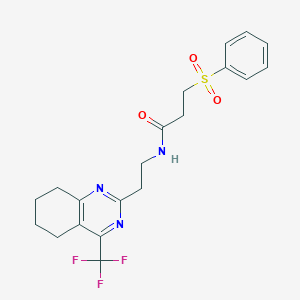

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)
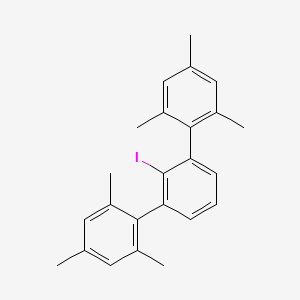
![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)
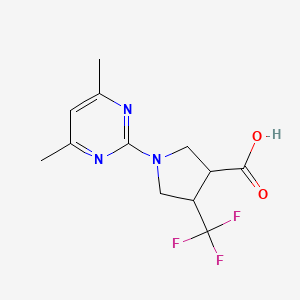
![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)
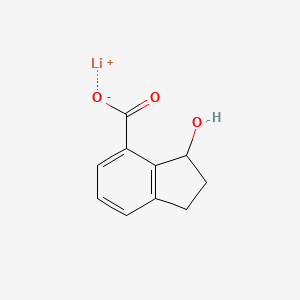
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)